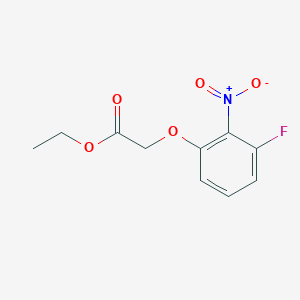

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate

Description

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate is a fluorinated nitroaromatic ester with a molecular formula of C₁₀H₉FNO₅. Its structure consists of a benzene ring substituted with a fluorine atom at the 3-position and a nitro group (-NO₂) at the 2-position, linked via an ether oxygen to an ethyl acetate moiety. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of the nitro and fluoro groups, which modulate reactivity and stability.

Properties

IUPAC Name |

ethyl 2-(3-fluoro-2-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c1-2-16-9(13)6-17-8-5-3-4-7(11)10(8)12(14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJGCURAFCTPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate typically involves the following steps:

Nitration: Starting from a suitable phenol derivative, a nitration reaction is carried out to introduce the nitro group.

Industrial Production Methods

Industrial production methods for Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.

Major Products

Reduction: 2-(3-fluoro-2-aminophenoxy)acetic acid.

Substitution: Various substituted phenoxyacetic acid derivatives.

Hydrolysis: 2-(3-fluoro-2-nitrophenoxy)acetic acid.

Scientific Research Applications

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro and fluoro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents on the aromatic ring significantly influence physical, chemical, and biological properties. Key comparisons include:

Key Observations :

- Nitro Group Position: Para-nitro derivatives (e.g., Ethyl 2-(4-nitrophenoxy)acetate) are more amenable to reduction to amines than ortho-substituted analogs due to reduced steric hindrance .

- Fluorine vs. Hydroxyl : Fluorine’s electronegativity increases ring deactivation compared to hydroxyl groups, which can form hydrogen bonds (e.g., Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate) .

Ester Group Modifications

The ester moiety impacts hydrolysis stability and bioavailability:

Key Observations :

- Ethyl esters balance reactivity and stability, making them preferable for intermediates.

- Bulky esters (e.g., tert-butyl) improve stability but may reduce solubility .

Key Observations :

Biological Activity

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate features a unique molecular structure characterized by the presence of both a fluoro and a nitro group on the phenyl ring. This arrangement enhances its reactivity and biological activity compared to related compounds.

Biological Activities

1. Antimicrobial Activity

Research has indicated that ethyl 2-(3-fluoro-2-nitrophenoxy)acetate exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to traditional antibiotics.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate | E. coli | <100 µg/mL |

| S. aureus | 32 µg/mL | |

| Enterococcus faecalis | 75 µg/mL |

The compound's mechanism of action involves interaction with bacterial enzymes, leading to inhibition of cell wall synthesis and disruption of metabolic pathways.

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, ethyl 2-(3-fluoro-2-nitrophenoxy)acetate has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

The biological activity of ethyl 2-(3-fluoro-2-nitrophenoxy)acetate is largely attributed to the presence of the nitro and fluoro substituents on the phenyl ring, which enhance its reactivity with biological targets such as enzymes and receptors. The specific interactions can lead to modulation of biochemical pathways critical for microbial survival and inflammation response.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the compound's efficacy against multi-drug resistant E. coli, ethyl 2-(3-fluoro-2-nitrophenoxy)acetate demonstrated significant antibacterial activity with an MIC value indicating strong potential for use in antibiotic development .

Case Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory effects of the compound in a murine model showed a marked reduction in inflammatory markers following treatment with ethyl 2-(3-fluoro-2-nitrophenoxy)acetate, suggesting its viability as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate can be compared with other structurally similar compounds, which often exhibit varying degrees of biological activity based on their substituent positions.

Table 2: Comparison with Similar Compounds

| Compound | Position of Fluoro Group | MIC (µg/mL) against E. coli |

|---|---|---|

| Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate | Meta | <100 |

| Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate | Para | >100 |

| Methyl 2-(3-fluoro-4-nitrophenoxy)acetate | Meta | <200 |

The data indicates that the position of substituents significantly influences both the reactivity and biological efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.